
2-(1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate is a complex organic compound that belongs to the class of indolium salts This compound is known for its unique structural features, which include a chlorophenyl group, a pyrazolyl ring, and an indolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate typically involves multiple steps:
Formation of the Pyrazolyl Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with acetylacetone in the presence of a base to form the pyrazolyl intermediate.
Cyclization: The pyrazolyl intermediate undergoes cyclization with 1,3,3-trimethyl-2-methyleneindoline to form the indolium core.
Quaternization: The indolium compound is then quaternized using methyl iodide to introduce the trimethyl group.
Formation of Hydrogen Sulfate Salt: Finally, the quaternized indolium compound is treated with sulfuric acid to form the hydrogen sulfate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-[1-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium chloride
- 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
The uniqueness of 2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-yl]-1,3,3-trimethyl-3H-indolium hydrogen sulfate lies in its specific structural features and the presence of the hydrogen sulfate group, which can influence its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
83969-22-6 |
|---|---|
分子式 |
C21H24ClN3O4S |
分子量 |
450.0 g/mol |
IUPAC名 |
2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C21H23ClN3.H2O4S/c1-14-13-17(23-25(14)19-12-8-6-10-16(19)22)20-21(2,3)15-9-5-7-11-18(15)24(20)4;1-5(2,3)4/h5-12,14H,13H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
LAKBXIXZNUDTOL-UHFFFAOYSA-M |
正規SMILES |
CC1CC(=NN1C2=CC=CC=C2Cl)C3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



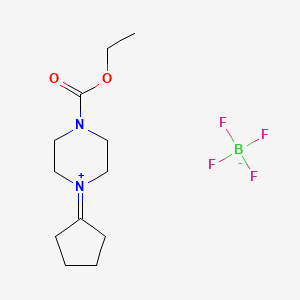

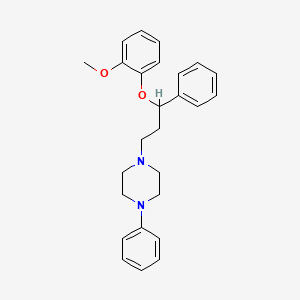
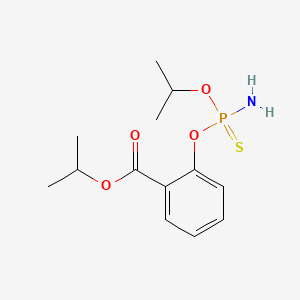
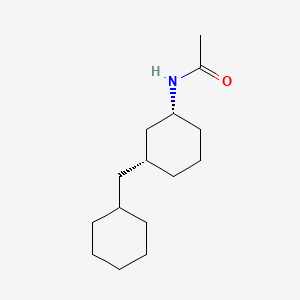

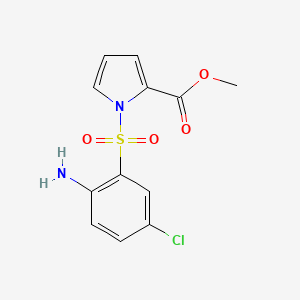
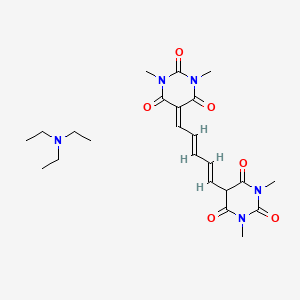

![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12725026.png)
![2-[[3-(Acetoxy)-2-[(acetoxy)methyl]-2-(hydroxymethyl)propoxy]methyl]-2-[(acetoxy)methyl]propane-1,3-diyl diacetate](/img/structure/B12725027.png)


